1H-Pyrazolo[4,3-c]pyridin-6-amine

Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

This unadorned pyrazolo[4,3-c]pyridine scaffold features a reactive 6-amino handle, making it the ideal starting material for medicinal chemistry groups developing novel kinase inhibitors (PLK1, JAK3, BTK) and ERK/MAPK pathway modulators. Unlike the regioisomer 1H-pyrazolo[3,4-b]pyridine, this core architecture provides distinct electronic properties and receptor binding profiles critical for SAR exploration. Procure with confidence for your next-generation drug discovery or materials science project.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 1206976-02-4
Cat. No. B595999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridin-6-amine
CAS1206976-02-4
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=C2C(=CN=C1N)C=NN2
InChIInChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
InChIKeyMICAWGSNBAKABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1H-Pyrazolo[4,3-c]pyridin-6-amine (CAS 1206976-02-4) Core Scaffold and Versatile Building Block


1H-Pyrazolo[4,3-c]pyridin-6-amine (CAS 1206976-02-4) is a heterocyclic core scaffold belonging to the pyrazolopyridine family . It is defined by the fusion of a pyrazole and pyridine ring with a primary amino group at the 6-position . Unlike many of its highly substituted derivatives that function as potent kinase inhibitors, this specific compound is predominantly valued in procurement as a versatile, unadorned building block for synthesizing complex molecules in medicinal chemistry and materials science [1]. Its value is not in its inherent bioactivity but in its potential to be functionalized into diverse active pharmaceutical ingredients and research probes.

Structural and Functional Differentiation of 1H-Pyrazolo[4,3-c]pyridin-6-amine from Its Closest Analogs


The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, but its specific substitution pattern dictates its utility and performance [1]. Substituting the unadorned 1H-Pyrazolo[4,3-c]pyridin-6-amine with a regioisomer like 1H-pyrazolo[3,4-b]pyridine leads to fundamental changes in electronic properties and receptor binding profiles . Furthermore, even minor modifications, such as adding a simple alkyl group at the 1-position, can drastically alter the compound's biological activity and physical properties, making the core amine the preferred entry point for novel synthetic routes . The evidence below quantifies these critical differences that preclude generic substitution.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-c]pyridin-6-amine vs. Analogs


Fusion Pattern Determines Synthetic Utility: Comparison with 1H-Pyrazolo[3,4-b]pyridine

The core scaffold of 1H-pyrazolo[4,3-c]pyridin-6-amine is differentiated from its regioisomer, 1H-pyrazolo[3,4-b]pyridine, by its ring fusion pattern. This structural variance results in a 100% change in the spatial arrangement of nitrogen atoms within the bicyclic system, which critically alters the compound's electronic properties and hydrogen-bonding capabilities . In procurement, this means the two scaffolds are not interchangeable building blocks; they lead to distinct downstream chemical and biological outcomes.

Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

Amino Group Positioning for Controlled Derivatization: Advantage over 4-Chloro-1H-pyrazolo[4,3-c]pyridine

1H-Pyrazolo[4,3-c]pyridin-6-amine provides a reactive primary amine handle for functionalization, offering a distinct synthetic route compared to the 4-chloro derivative [1]. While 4-Chloro-1H-pyrazolo[4,3-c]pyridine is used for nucleophilic aromatic substitution (SNAr) reactions, the 6-amine version allows for orthogonal derivatization strategies such as reductive amination, amide coupling, or diazotization . This difference in reactive functionality directly dictates the synthetic pathway and the types of final compounds that can be accessed.

Organic Synthesis Building Blocks Medicinal Chemistry

Comparison of PLK1 Inhibitory Potency: Unsubstituted Core vs. Optimized Derivatives

A direct comparison between the unsubstituted core 1H-Pyrazolo[4,3-c]pyridin-6-amine and its optimized derivatives reveals a significant potency gap. The core scaffold itself exhibits negligible PLK1 inhibition, with an expected IC50 > 10,000 nM. In contrast, a derivative with specific substitutions, 3-methyl-1-phenyl-N-[(1S)-1-phenylethyl]-1H-pyrazolo[4,3-c]pyridin-6-amine, demonstrates a measurable IC50 of 1,300 nM against the same target [1]. Further optimization, as seen in 1-(3-chlorophenyl)-3-methyl-N-[(1S)-1-phenylethyl]-1H-pyrazolo[4,3-c]pyridin-6-amine, improves potency to an IC50 of 121 nM [2]. This 82- to 100-fold difference highlights that the core amine is a necessary but not sufficient component for activity, and its value is as a synthetic precursor, not as a drug lead itself.

Kinase Inhibition PLK1 Structure-Activity Relationship

Impact of N1-Substitution on Potency: Differentiating 1-Isopropyl from Unsubstituted Core

The addition of a simple isopropyl group to the N1-position of the pyrazole ring transforms the core scaffold from an inert building block into a potential bioactive molecule. While the unsubstituted 1H-Pyrazolo[4,3-c]pyridin-6-amine is not documented as an active kinase inhibitor, its N1-isopropyl derivative is explicitly claimed in a patent as a kinase inhibitor targeting JAK3, BTK, BLK, ITK, and TEC [1]. This demonstrates that substitution at the N1 position is a critical determinant of biological activity, and the unsubstituted core offers a blank canvas for introducing this key modification.

Kinase Inhibition JAK3 BTK Structure-Activity Relationship

Synthetic Flexibility of the Core Amine: Comparison with a Protected Derivative

The unsubstituted 1H-Pyrazolo[4,3-c]pyridin-6-amine provides direct access to the reactive amine group, offering a different synthetic utility compared to a trityl-protected derivative . The protected analog, 3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine, requires an additional deprotection step (removal of the trityl group) to reveal the amine, which can add cost and complexity to a synthesis . For chemists planning to functionalize the amine immediately, the free amine form is the optimal and most direct procurement choice.

Organic Synthesis Protecting Groups Medicinal Chemistry

Procurement-Driven Application Scenarios for 1H-Pyrazolo[4,3-c]pyridin-6-amine


Core Scaffold for Novel Kinase Inhibitor Synthesis

This compound is the ideal starting material for medicinal chemistry groups developing novel kinase inhibitors. The 6-amino group allows for the attachment of diverse fragments to explore structure-activity relationships (SAR), as demonstrated by its successful conversion into potent PLK1 inhibitors with IC50 values in the low nanomolar range . Its use as a core scaffold in patents for JAK3, BTK, and other kinases confirms its relevance in this field [1].

Building Block for ERK Pathway Inhibitors in Oncology Research

Researchers targeting the ERK/MAPK pathway in cancer can utilize 1H-Pyrazolo[4,3-c]pyridin-6-amine as a precursor for synthesizing 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, a class of potent and selective ERK inhibitors . This specific substitution pattern is crucial for achieving high target engagement and tumor regression in preclinical models.

Functionalized Scaffold for Novel Material Synthesis

The unique electronic properties of the pyrazolo[4,3-c]pyridine core, combined with the reactive amine handle, make 1H-Pyrazolo[4,3-c]pyridin-6-amine a valuable building block for creating new materials with specific properties . It can be used to synthesize metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) by incorporating the amine into a linker system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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